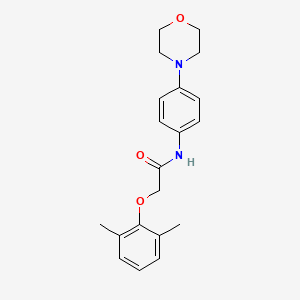

2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide

Description

2-(2,6-Dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide is a synthetic acetamide derivative characterized by a 2,6-dimethylphenoxy group attached to the acetamide backbone and a 4-morpholin-4-ylphenyl substituent on the nitrogen atom. The dimethylphenoxy group provides steric bulk and lipophilicity, while the morpholine ring enhances solubility and hydrogen-bonding capacity .

Properties

IUPAC Name |

2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-15-4-3-5-16(2)20(15)25-14-19(23)21-17-6-8-18(9-7-17)22-10-12-24-13-11-22/h3-9H,10-14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUNCVOUWRNZND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322575 | |

| Record name | 2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804699 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

448221-80-5 | |

| Record name | 2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide is a chemical compound with potential pharmacological applications. Its structure suggests it may interact with various biological targets, particularly in the realm of receptor binding and modulation. This article explores its biological activity based on available research findings, including structure-activity relationships (SAR), receptor interactions, and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 340.42 g/mol. Its structure includes a morpholine ring and a dimethylphenoxy group, which may contribute to its biological properties.

Receptor Binding Affinity

Research indicates that compounds structurally similar to this compound exhibit significant binding affinity for sigma receptors. For instance, related compounds have shown high selectivity for the sigma-1 receptor over the sigma-2 receptor, with Ki values around 42 nM, indicating strong potential for therapeutic applications in pain management and neuroprotection .

The interaction of this compound with sigma receptors suggests it may modulate neurotransmitter release or influence ion channel activity. Molecular docking studies have demonstrated that such compounds can establish crucial interactions within the ligand-binding pocket of sigma receptors, potentially leading to altered pain perception and other neurophysiological effects .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the phenyl and morpholine groups significantly affect biological activity. For example:

- Morpholine Substitution : The presence of a morpholine moiety enhances receptor affinity compared to other piperidine derivatives.

- Phenoxy Group Variations : Substituents on the phenoxy ring (such as methyl or methoxy groups) can influence lipophilicity and binding efficiency.

Analgesic Effects

A study investigating the analgesic properties of related compounds found that local administration significantly reduced formalin-induced nociception in animal models. This suggests that this compound may possess similar antinociceptive properties .

Research Findings Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

A detailed comparison of the target compound with structurally related acetamide derivatives is provided below, highlighting differences in substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

*Calculated based on molecular formula.

Key Differences in Pharmacological and Physicochemical Profiles

Morpholine vs. Oxazolidinyl/Sulfonyl Groups

The morpholine ring in the target compound improves aqueous solubility compared to oxadixyl’s oxazolidinyl group, which is more rigid and hydrophobic.

Aromatic Substituent Effects

- 2,6-Dimethylphenoxy: Provides moderate steric hindrance and electron-donating effects, favoring interactions with hydrophobic enzyme pockets.

- Chlorophenyl Groups : Electron-withdrawing chlorine atoms in compounds like N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide increase lipophilicity and metabolic stability but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.